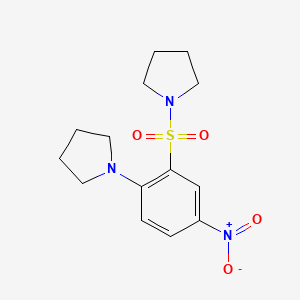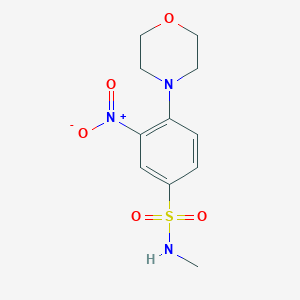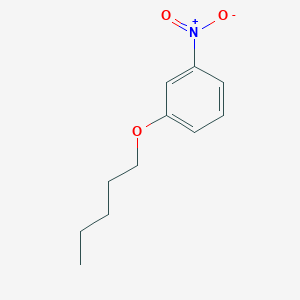
1,2-Bis(3-fluorophenoxy)ethane
Overview
Description
1,2-Bis(3-fluorophenoxy)ethane is a useful research compound. Its molecular formula is C14H12F2O2 and its molecular weight is 250.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Bis(3-fluorophenoxy)ethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(3-fluorophenoxy)ethane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Vanillinyl Schiff base synthesis and zinc(II) sensing
A study by Bhanja et al. (2015) described the synthesis of a vanillinyl Schiff base using a derivative of 1,2-Bis(3-fluorophenoxy)ethane for fluorescent zinc sensing and cell imaging.
Optical sensing of Fe3+ and CN− ions
Afshani et al. (2016) developed an optical sensor based on a derivative of 1,2-Bis(3-fluorophenoxy)ethane for detecting Fe3+ and CN− ions.
Synthesis of metal complexes
A study by Temel et al. (2007) involved the synthesis of Co(II), Cu(II), and Ni(II) complexes with 1,2-Bis(m-aminophenoxy)ethane, a related compound.
Molecular design for lead(II) extraction
Hayashita et al. (1999) synthesized derivatives of 1,2-Bis(3-fluorophenoxy)ethane for selective Pb(II) extraction.
Development of NMR indicators for Ca2+
Levy et al. (1996) synthesized fluorinated derivatives of BAPTA, including compounds related to 1,2-Bis(3-fluorophenoxy)ethane, for NMR-based cytosolic calcium ion concentration measurement.
Preparation of aminophenoxy derivative
Chen Hong-bo (2011) reported the preparation of 1,2-Bis-(o-aminophenoxy)ethane, a related compound, via catalytic hydrogenation.
Crystal structure analysis
Rademeyer et al. (2005) analyzed the crystal structure of 1,2-bis(2-aminophenoxy)ethane, a compound structurally similar to 1,2-Bis(3-fluorophenoxy)ethane.
Structural investigation of derivatives
Paraskevopoulos et al. (2007) conducted a structural investigation of 1,2-(bis-phenoxy)ethane and its derivatives.
Catalytic activity in Ruthenium Cyclopentadienyl Complex
Drift et al. (2002) explored the catalytic activity of a Ruthenium Cyclopentadienyl complex with a ligand derived from 1,2-bis(bis(o-methoxyphenyl)phosphino)ethane.
Antimicrobial applications
Downs (1972) mentioned compounds containing two diphenylaminomethane groups linked by a moiety like 1,2-bis[4-(3-methyl-alpha-aminobenzyl)phenoxy]ethane as effective antimicrobial agents.
properties
IUPAC Name |
1-fluoro-3-[2-(3-fluorophenoxy)ethoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2O2/c15-11-3-1-5-13(9-11)17-7-8-18-14-6-2-4-12(16)10-14/h1-6,9-10H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEQSLPQCREMMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCOC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(3-fluorophenoxy)ethane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 2-[(2-methylpropyl)sulfanyl]benzoate](/img/structure/B7946882.png)


![2-cyano-3-[5-(2,5-dichlorophenyl)-2-furanyl]-N-(5-quinolinyl)-2-propenamide](/img/structure/B7946900.png)





